molecular formula C15H19NO2 B15053564 N-(Cyclohex-3-en-1-ylmethyl)-N-methylbenzo[d][1,3]dioxol-5-amine

N-(Cyclohex-3-en-1-ylmethyl)-N-methylbenzo[d][1,3]dioxol-5-amine

Cat. No.: B15053564
M. Wt: 245.32 g/mol
InChI Key: HZDUJXOZDICNMQ-UHFFFAOYSA-N
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Description

N-(Cyclohex-3-en-1-ylmethyl)-N-methylbenzo[d][1,3]dioxol-5-amine is a chemical compound with the molecular formula C15H19NO2 It is known for its unique structure, which includes a cyclohexene ring and a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclohex-3-en-1-ylmethyl)-N-methylbenzo[d][1,3]dioxol-5-amine typically involves the reaction of cyclohex-3-en-1-ylmethylamine with benzo[d][1,3]dioxole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclohex-3-en-1-ylmethyl)-N-methylbenzo[d][1,3]dioxol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups.

Scientific Research Applications

N-(Cyclohex-3-en-1-ylmethyl)-N-methylbenzo[d][1,3]dioxol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Cyclohex-3-en-1-ylmethyl)-N-methylbenzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells . The compound may interact with cellular proteins and enzymes, leading to the modulation of signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Cyclohex-3-en-1-ylmethyl)-N-methylbenzo[d][1,3]dioxol-5-amine is unique due to its specific combination of a cyclohexene ring and a benzo[d][1,3]dioxole moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

N-(cyclohex-3-en-1-ylmethyl)-N-methyl-1,3-benzodioxol-5-amine

InChI

InChI=1S/C15H19NO2/c1-16(10-12-5-3-2-4-6-12)13-7-8-14-15(9-13)18-11-17-14/h2-3,7-9,12H,4-6,10-11H2,1H3

InChI Key

HZDUJXOZDICNMQ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCC=CC1)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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